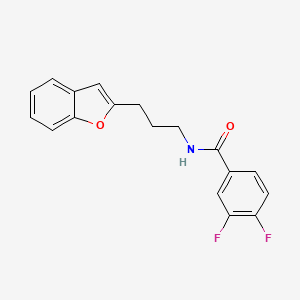

N-(3-(benzofuran-2-yl)propyl)-3,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO2/c19-15-8-7-13(11-16(15)20)18(22)21-9-3-5-14-10-12-4-1-2-6-17(12)23-14/h1-2,4,6-8,10-11H,3,5,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMLGRAEZPZKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs methods that ensure high yield and purity. Proton quantum tunneling has been used to construct complex benzofuran ring systems with fewer side reactions . This method is conducive to large-scale production due to its efficiency and reliability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-3,4-difluorobenzamide undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide involves several key steps:

- Formation of the Pyrimidoindole Core : This is achieved through cyclization reactions under acidic or basic conditions.

- Introduction of the Chlorophenyl Group : The chlorophenyl group is typically introduced via nucleophilic substitution reactions.

- Attachment of the Fluorophenyl Group : This step uses fluorinated aromatic compounds in a nucleophilic substitution reaction.

- Thioacetamide Formation : The final step involves the reaction between a thioester and an amine to form the thioacetamide linkage.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Can lead to the formation of sulfoxides or sulfones.

- Reduction : Converts carbonyl groups to alcohols.

- Substitution : Halogen atoms can be replaced with other functional groups.

Chemistry

N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows chemists to explore modifications that can lead to new compounds with desired properties.

Biology

Research indicates that this compound exhibits potential biological activity. Studies have investigated its:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in reducing cell viability.

Medicine

The compound is being explored for therapeutic applications, particularly in treating diseases such as cancer and infections. Its unique structure may allow it to interact with biological targets effectively.

Industrial Applications

In industrial settings, N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is utilized in developing new materials and chemical processes. Its properties can be harnessed to create innovative solutions in various sectors.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of this compound. Researchers treated various cancer cell lines with different concentrations of N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide. The findings revealed a dose-dependent decrease in cell proliferation, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects . The difluorobenzamide group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a benzamide core with several analogs but differs in substituents and side chains, which critically influence activity and applications:

Pharmacological and Physicochemical Properties

- Electron-Withdrawing Substituents: The 3,4-difluoro group in the target compound and DB07046 likely enhances metabolic stability and electron-deficient aromatic interactions compared to non-fluorinated analogs like flutolanil .

- This may improve membrane permeability but reduce aqueous solubility.

- Biological Targets : DB07046’s dihydroxypropyloxy and halogenated aryl groups suggest kinase or protease inhibition, while flutolanil’s trifluoromethyl group is typical of agrochemicals targeting fungal enzymes . The benzofuran moiety in the target compound could confer selectivity for neurological or anti-inflammatory targets.

Research Findings

- Pesticide vs. Pharmaceutical Design : Flutolanil and cyprofuram prioritize hydrophobicity and stability under environmental conditions, whereas the target compound and DB07046 balance solubility and target affinity for therapeutic use.

- Metabolic Stability: Fluorination at 3,4 positions (as in the target compound and DB07046) reduces oxidative metabolism compared to non-fluorinated benzamides, as seen in cytochrome P450 studies .

- Synthetic Accessibility : The benzofuran-propyl side chain may complicate synthesis compared to simpler hydroxypropyl or methoxypropyl groups in other analogs .

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-3,4-difluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound belongs to the class of aromatic amides, characterized by the presence of a benzofuran moiety and difluorobenzamide structure. Its molecular formula is .

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. The mechanism likely involves modulation of apoptotic pathways and cell cycle arrest.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, possibly by inhibiting pro-inflammatory cytokines.

- Antimicrobial Effects : Some studies have indicated that it possesses antimicrobial properties against various bacterial strains, suggesting a role in infection control.

Biological Activity Data

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating its potential as an anticancer agent.

Case Study 2: Inflammatory Response Modulation

In an experimental model of inflammation, administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha. These findings suggest that the compound may be beneficial in treating inflammatory diseases.

Case Study 3: Antimicrobial Activity

The compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed significant inhibitory effects at low concentrations, highlighting its potential for development into a therapeutic agent for bacterial infections.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies are ongoing to identify modifications that could improve efficacy and reduce toxicity.

Q & A

Q. What are the established synthetic routes for N-(3-(benzofuran-2-yl)propyl)-3,4-difluorobenzamide, and what key reaction parameters influence yield and purity?

- Methodological Answer: Synthesis typically involves a multi-step approach:

Benzofuran-2-ylpropylamine preparation : React benzofuran-2-carboxylic acid with 3-aminopropanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the propylamine intermediate .

Amide coupling : React the intermediate with 3,4-difluorobenzoyl chloride in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl.

- Critical parameters : Solvent purity (anhydrous conditions), reaction temperature (0–5°C during coupling to minimize side reactions), and stoichiometric ratios (1:1.1 amine:acyl chloride for complete conversion).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structure and purity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzofuran (δ 6.5–7.8 ppm for aromatic protons) and difluorobenzamide (δ 160–165 ppm for carbonyl in ¹³C) moieties. ¹⁹F NMR resolves the ortho/para fluorine environments .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 344.1234 for C₁₉H₁₆F₂NO₂).

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) assess purity (>95% by UV at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve conflicting crystallographic data regarding the compound’s molecular conformation?

- Methodological Answer:

- Refinement software : Use SHELXL for small-molecule refinement. Input high-resolution diffraction data (≤1.0 Å) and apply restraints for flexible groups (e.g., propyl chain). Validate with R-factor convergence (<5% discrepancy) .

- Cross-validation : Compare with solution-state NMR data (e.g., NOESY for spatial proximity of benzofuran and fluorophenyl groups) to confirm solid-state vs. solution conformations .

Q. What advanced computational methods are employed to model the compound’s interactions with biological targets?

- Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes/receptors (e.g., kinase domains). Parameterize fluorine atoms with partial charge corrections due to their electronegativity .

- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS/AMBER) in explicit solvent to assess stability of ligand-target complexes. Analyze hydrogen bonding (fluorine as acceptor) and hydrophobic interactions with benzofuran .

Q. How should researchers address discrepancies in biological activity data across studies (e.g., IC₅₀ variability)?

- Methodological Answer:

- Assay standardization : Control cell line passage number, serum concentration, and incubation time. Use a reference inhibitor (e.g., staurosporine for kinases) to normalize activity .

- Metabolic stability : Test compound stability in microsomal assays (e.g., human liver microsomes + NADPH) to rule out degradation as a confounding factor .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer:

- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility.

- Prodrug modification : Introduce hydrolyzable groups (e.g., ester at the amide nitrogen) for improved membrane permeability, followed by enzymatic cleavage in target tissues .

Data Analysis & Contradiction Management

Q. How can conflicting results in SAR studies (e.g., fluorine substitution effects) be systematically analyzed?

- Methodological Answer:

- Free-Wilson analysis : Deconstruct activity contributions of substituents (e.g., 3,4-difluoro vs. monofluoro analogs) using multivariate regression.

- Electrostatic potential maps : Generate DFT-calculated maps (Gaussian 16) to compare fluorine’s electron-withdrawing effects on benzamide reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.